molecular formula C7H13ClN2 B599989 2-(Piperidin-4-yl)acetonitrile hydrochloride CAS No. 153566-98-4

2-(Piperidin-4-yl)acetonitrile hydrochloride

Cat. No. B599989
M. Wt: 160.645
InChI Key: ZMGVIBYONJXGRF-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 153566-98-4 . It has a molecular weight of 160.65 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI Code for “2-(Piperidin-4-yl)acetonitrile hydrochloride” is 1S/C7H12N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-3,5-6H2;1H . The InChI key is ZMGVIBYONJXGRF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(Piperidin-4-yl)acetonitrile hydrochloride” is a solid substance . It’s typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

  • Synthesis of Optically Active Compounds : In a study by Nolcami et al. (1986), the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes, in the presence of piperidine in acetonitrile, led to the synthesis of optically active 4-hydroxyalk-2-enenitriles (Nolcami et al., 1986).

  • Radiolabeling for PET Studies : Carpinelli et al. (2006) developed an improved synthesis of the precursor acetic acid-piperidine-4-yl ester by acetylation of 4-hydroxypiperidine hydrochloride. This facilitated the production of [11C]MP4A for PET studies of the acetylcholine neurotransmission system (Carpinelli et al., 2006).

  • Synthesis of Heterocyclic Compounds : Pratap et al. (2007) presented an efficient synthesis of 8-amino-2,5-diaryl-1,9,9b-triazaphenalene-4-carbonitriles through base-catalyzed heteroaromatic annulations of related compounds, demonstrating the utility of piperidine derivatives in organic synthesis (Pratap et al., 2007).

  • Antimicrobial Activity : Elavarasan et al. (2014) synthesized a series of novel heterocyclic compounds containing both tetrazoles and piperidine nuclei. These compounds were evaluated for their antimicrobial activity, demonstrating the potential of piperidine derivatives in developing new antimicrobial agents (Elavarasan et al., 2014).

  • Investigation of Kinetics in Chemical Reactions : Pedrosa et al. (1983) studied the kinetics of piperidine replacement in certain chemical complexes, highlighting the role of piperidine derivatives in understanding reaction mechanisms and solvent effects (Pedrosa et al., 1983).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-piperidin-4-ylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGVIBYONJXGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678022
Record name (Piperidin-4-yl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)acetonitrile hydrochloride

CAS RN

153566-98-4
Record name (Piperidin-4-yl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-4-yl)acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
E Forcellini, S Boutin, CA Lefebvre… - European Journal of …, 2018 - Elsevier
The ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) was recently shown to promote mineralization of the aortic valve, hence, its inhibition represents a significant target. …
Number of citations: 21 www.sciencedirect.com

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